molecular formula C28H26N8OS B4327474 4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-({[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-AMINE

4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-({[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-AMINE

Cat. No.: B4327474
M. Wt: 522.6 g/mol
InChI Key: VOSJYXACSJFNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dihydroquinolin-1(2H)-yl)-6-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-({[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-AMINE involves multiple steps, starting with the preparation of the quinoline and triazole intermediates. The quinoline intermediate can be synthesized through the reaction of 2-alkynylanilines with ketones in the presence of p-toluenesulfonic acid monohydrate as a promoter and FeCl3 as a catalyst . The triazole intermediate can be prepared by reacting 2-methoxyphenylhydrazine with phenyl isothiocyanate, followed by cyclization.

The final step involves the coupling of the quinoline and triazole intermediates with a triazine derivative under basic conditions to form the desired compound. The reaction is typically carried out in a solvent such as ethanol or toluene at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and greener solvents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroquinolin-1(2H)-yl)-6-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The triazine ring can be reduced to form dihydrotriazine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: As a potential inhibitor of enzymes or receptors due to its unique structure.

    Medicine: As a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: As a precursor for the synthesis of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-({[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-AMINE is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dihydroquinolin-1(2H)-yl)-6-phenyl-1,3,5-triazin-2-amine: Lacks the triazole ring and methoxyphenyl group.

    4-(3,4-Dihydroquinolin-1(2H)-yl)-6-(4-methoxyphenyl)-1,3,5-triazin-2-amine: Lacks the triazole ring but has a methoxyphenyl group.

    4-(3,4-Dihydroquinolin-1(2H)-yl)-6-({[5-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3,5-triazin-2-amine: Lacks the methoxy group on the phenyl ring.

Uniqueness

The presence of both the triazole and quinoline rings, along with the methoxyphenyl group, makes 4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-({[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-AMINE unique. This combination of structural features may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)-6-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N8OS/c1-37-23-16-8-6-14-21(23)25-33-34-28(36(25)20-12-3-2-4-13-20)38-18-24-30-26(29)32-27(31-24)35-17-9-11-19-10-5-7-15-22(19)35/h2-8,10,12-16H,9,11,17-18H2,1H3,(H2,29,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSJYXACSJFNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3)SCC4=NC(=NC(=N4)N5CCCC6=CC=CC=C65)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-({[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 2
Reactant of Route 2
4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-({[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 3
Reactant of Route 3
4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-({[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 4
Reactant of Route 4
4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-({[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 5
Reactant of Route 5
4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-({[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 6
4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-({[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-AMINE

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